molecular formula C13H14Cl2N2 B077915 9H-Fluorene-2,7-diamine dihydrochloride CAS No. 13548-69-1

9H-Fluorene-2,7-diamine dihydrochloride

Cat. No. B077915
CAS RN: 13548-69-1
M. Wt: 269.17 g/mol
InChI Key: QJXYCUYLZDQRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Fluorene-2,7-diamine dihydrochloride appears to be a variant of fluorene-based compounds, which are used in the synthesis of diverse materials, especially in polymer science. Fluorene derivatives are known for their unique properties and applications in material science.

Synthesis Analysis

  • Synthesis of fluorene derivatives often involves nucleophilic substitution reactions and catalytic reductions. For example, a novel fluorinated diamine monomer similar to 9H-Fluorene-2,7-diamine was prepared via nucleophilic substitution and catalytic reduction with hydrazine and Pd/C (Yang & Chiang, 2004).
  • An efficient synthesis of 9H-fluorene derivatives has been achieved through a Pd(0)-catalyzed cross-coupling reaction, showcasing high yields and mild reaction conditions (Xu et al., 2015).

Molecular Structure Analysis

  • The molecular structure of fluorene derivatives is characterized by the presence of fluorenylidene groups, which can exhibit striking bends and adopt specific spatial configurations. This is evident in platinum complexes with 9-fluorenylidenemalonate ligands (Lee et al., 1996).

Chemical Reactions and Properties

  • Fluorene derivatives participate in various chemical reactions, forming complex structures like lanthanide coordination compounds and showing luminescent properties (Li et al., 2020).
  • They are involved in acid-triggered "switch on" of fluorophores, indicating their reactivity in different environments (Wang et al., 2005).

Physical Properties Analysis

  • Fluorene-based polymers often show excellent solubility in various organic solvents and can form transparent, tough films, indicating their utility in material applications (Yang et al., 2006).
  • They possess high glass transition temperatures and thermal stability, making them suitable for high-temperature applications.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Friedel-Crafts acetylation of 9H-fluorene is an effective route for preparing mono- and diacetyl-9H-fluorenes. The research explored solvent polarity, temperature, reaction time, and mode of addition effects on reactivity-selectivity patterns (Titinchi et al., 2008).
  • Polymer Research and Applications :

    • New polyimides derived from 2,7-aryl substituents tetraphenyl fluorene diamines showed potential in electrical memory devices. These materials exhibited various memory behaviors, including volatile dynamic random access memory (DRAM) and non-volatile write-once read-many (WORM) behavior (Yang et al., 2018).
    • Heat-resistant polyimides and polyamides prepared from 2,7-diamino-9-dicyanomethylene-fluorene demonstrated stability up to 430°C and potential for high-temperature applications (Diakoumakos & Mikroyannidis, 1994).
  • Electronic and Photonic Applications :

    • Symmetrical diphenylaminofluorenes based on 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene showed significant two-photon absorption (2PA) properties, indicating their potential in photonics and nonlinear optics (Belfield et al., 2004).
  • Cancer Research :

    • A study on a new fluorene derivative showed promising anticancer activity against human cervical cancer cells, highlighting the potential of fluorene compounds in cancer therapy (Ishak et al., 2019).
  • Environmental and Biological Applications :

    • Research on a fluorene-degrading bacterium identified various metabolites during the biodegradation process, suggesting potential environmental applications for fluorene compound degradation (Grifoll et al., 1992).

Safety And Hazards

9H-Fluorene-2,7-diamine dihydrochloride is harmful if swallowed . It has limited evidence of a carcinogenic effect and there is a possible risk of irreversible effects .

properties

IUPAC Name

9H-fluorene-2,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.2ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;;/h1-4,6-7H,5,14-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXYCUYLZDQRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401338072
Record name 9H-Fluorene-2,7-diamine, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene-2,7-diamine dihydrochloride

CAS RN

13548-69-1
Record name 9H-Fluorene-2,7-diamine, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluorene-2,7-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Fluorene-2,7-diamine dihydrochloride
Reactant of Route 2
9H-Fluorene-2,7-diamine dihydrochloride
Reactant of Route 3
9H-Fluorene-2,7-diamine dihydrochloride
Reactant of Route 4
9H-Fluorene-2,7-diamine dihydrochloride
Reactant of Route 5
9H-Fluorene-2,7-diamine dihydrochloride
Reactant of Route 6
9H-Fluorene-2,7-diamine dihydrochloride

Citations

For This Compound
1
Citations
PY Gu, Y Zhao, J Xie, N Binte Ali, L Nie… - … applied materials & …, 2016 - ACS Publications
Sulfur cathodes with four polyimide (PI) compounds as hosting matrixes have been prepared through a simple one-step approach. These four PIs-S composites exhibited higher sulfur …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.